molecular formula C12H16BrNO2 B14833746 4-Bromo-3-tert-butoxy-5-cyclopropoxypyridine

4-Bromo-3-tert-butoxy-5-cyclopropoxypyridine

Katalognummer: B14833746
Molekulargewicht: 286.16 g/mol
InChI-Schlüssel: WQNMAQNSWDBNAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-tert-butoxy-5-cyclopropoxypyridine is an organic compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.16 g/mol This compound is characterized by the presence of a bromine atom, a tert-butoxy group, and a cyclopropoxy group attached to a pyridine ring

Vorbereitungsmethoden

The synthesis of 4-Bromo-3-tert-butoxy-5-cyclopropoxypyridine involves several steps. One common method includes the bromination of 3-tert-butoxy-5-cyclopropoxypyridine using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. Industrial production methods may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-Bromo-3-tert-butoxy-5-cyclopropoxypyridine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-tert-butoxy-5-cyclopropoxypyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromo-3-tert-butoxy-5-cyclopropoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and other functional groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound’s effects are mediated through specific molecular interactions and chemical reactions .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-3-tert-butoxy-5-cyclopropoxypyridine can be compared with other similar compounds such as:

    4-Bromo-3-tert-butoxy-5-methoxypyridine: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    4-Bromo-3-tert-butoxy-5-ethoxypyridine: Contains an ethoxy group instead of a cyclopropoxy group.

    4-Bromo-3-tert-butoxy-5-propoxy-pyridine: Features a propoxy group in place of the cyclopropoxy group

Eigenschaften

Molekularformel

C12H16BrNO2

Molekulargewicht

286.16 g/mol

IUPAC-Name

4-bromo-3-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)16-10-7-14-6-9(11(10)13)15-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI-Schlüssel

WQNMAQNSWDBNAL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=C(C(=CN=C1)OC2CC2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.